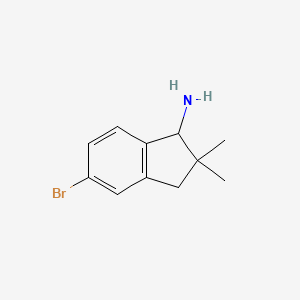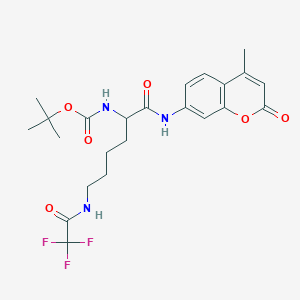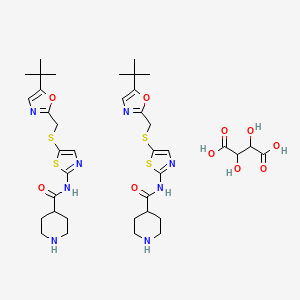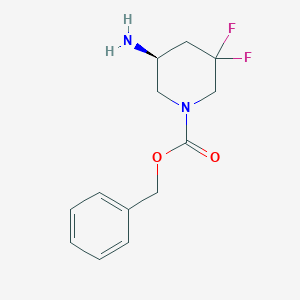
1-Amino-5-bromo-2,2-dimethylindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-Brom-2,2-Dimethylindan ist eine organische Verbindung mit der Summenformel C₁₁H₁₄BrN und einer Molekülmasse von 240,14 g/mol Diese Verbindung zeichnet sich durch das Vorhandensein einer Aminogruppe und eines Bromatoms aus, die an ein Dimethylindanskelett gebunden sind.
Vorbereitungsmethoden
Die Synthese von 1-Amino-5-Brom-2,2-Dimethylindan beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren ist die Bromierung von 2,2-Dimethylindan, gefolgt von einer Aminierung. Die Reaktionsbedingungen umfassen häufig die Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel und Ammoniak oder einer Amingeschenkquelle für den Aminierungsschritt . Industrielle Produktionsverfahren können optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
1-Amino-5-Brom-2,2-Dimethylindan unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Aminogruppe kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kopplungsreaktionen: Es kann an Suzuki-Miyaura-Kopplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Palladiumkatalysatoren für Kopplungsreaktionen, Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Amino-5-Brom-2,2-Dimethylindan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Es kann im Studium biologischer Pfade und als möglicher Ligand in biochemischen Assays verwendet werden.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-Amino-5-Brom-2,2-Dimethylindan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während das Bromatom an Halogenbindungen teilnehmen kann. Diese Wechselwirkungen können verschiedene biochemische Pfade und Zellprozesse beeinflussen .
Wissenschaftliche Forschungsanwendungen
1-Amino-5-bromo-2,2-dimethylindane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-5-bromo-2,2-dimethylindane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 1-Amino-5-Brom-2,2-Dimethylindan gehören:
1-Amino-2,2-Dimethylindan: Fehlt das Bromatom, was zu unterschiedlicher Reaktivität und Anwendung führt.
5-Brom-2,2-Dimethylindan:
1-Amino-5-Chlor-2,2-Dimethylindan: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom, was zu einem unterschiedlichen chemischen Verhalten führt.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3 |
InChI-Schlüssel |
XKCJHQVXVWDKME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C1N)C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)




![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

